molecular formula C28H32N4O3S B2844725 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide CAS No. 477485-61-3

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide

Número de catálogo: B2844725
Número CAS: 477485-61-3
Peso molecular: 504.65
Clave InChI: RWINVKLICXGZHE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C28H32N4O3S and its molecular weight is 504.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound can be described by its molecular formula C23H30N4O2SC_{23}H_{30}N_4O_2S. Its structure features a benzimidazole moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing benzimidazole derivatives exhibit promising anticancer properties. For instance, studies have shown that related benzimidazole derivatives can inhibit cancer cell proliferation in various human cancer cell lines:

  • HeLa cells : Cytotoxicity tests revealed significant effects on HeLa cells with IC50 values reported as low as 6.2 nM for some derivatives .
  • MDA-MB-231 : The compound's structural analogs demonstrated notable cytotoxic effects against breast cancer cells, indicating potential for further development as anticancer agents .

Antimicrobial Activity

The compound's derivatives have also been evaluated for their antimicrobial properties:

  • Antibacterial : Several studies reported that benzimidazole derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined, highlighting the effectiveness of these compounds compared to standard antibiotics like ciprofloxacin .
  • Antifungal : The antifungal activity was assessed against Candida albicans and Aspergillus niger, with some derivatives exhibiting potent antifungal properties .

Enzyme Inhibition

The compound has been identified as an inhibitor of heparanase, an enzyme implicated in cancer metastasis and other pathological processes. Specifically, derivatives exhibited IC50 values ranging from 0.23 to 0.29 µM, suggesting strong potential for therapeutic applications in cancer treatment .

Case Studies

  • Study on Heparanase Inhibition : A study focused on N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides demonstrated effective heparanase inhibition. The results indicated that modifications to the benzimidazole structure could enhance inhibitory potency, suggesting a structure-activity relationship that warrants further investigation .
  • Cytotoxicity Testing : A series of benzimidazole derivatives were tested against various cancer cell lines, including HT-29 and HepG2. The results showed that specific modifications led to increased cytotoxicity, reinforcing the importance of structural diversity in developing effective anticancer agents .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity Type Cell Line/Pathogen IC50/MIC Reference
AnticancerHeLa6.2 nM
AnticancerMDA-MB-231Variable
AntibacterialStaphylococcus aureusMIC = 0.5 µg/mL
AntifungalCandida albicansMIC = 1 µg/mL
Enzyme InhibitionHeparanaseIC50 = 0.23 µM

Propiedades

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3S/c1-19(2)17-32(18-20(3)4)36(34,35)24-15-11-22(12-16-24)28(33)29-23-13-9-21(10-14-23)27-30-25-7-5-6-8-26(25)31-27/h5-16,19-20H,17-18H2,1-4H3,(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWINVKLICXGZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.